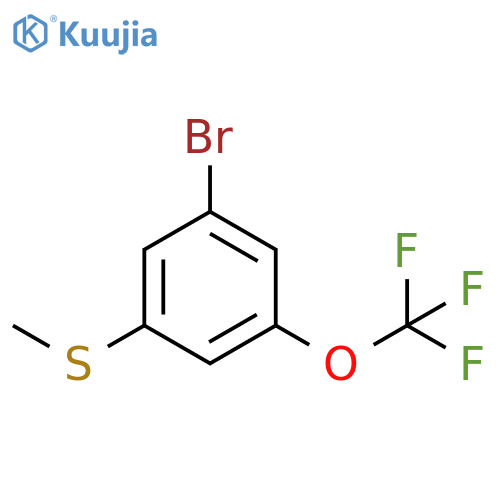Cas no 2167312-00-5 ((3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane)

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane 化学的及び物理的性質
名前と識別子
-
- (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane
-
- インチ: 1S/C8H6BrF3OS/c1-14-7-3-5(9)2-6(4-7)13-8(10,11)12/h2-4H,1H3
- InChIKey: PERYEEDVHXPNOQ-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC(OC(F)(F)F)=CC(SC)=C1
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022LJO-1g |
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane |
2167312-00-5 | 95% | 1g |
$206.00 | 2025-02-13 | |
| abcr | AB608235-25g |
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane; . |
2167312-00-5 | 25g |
€2436.00 | 2024-07-19 | ||
| abcr | AB608235-1g |
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane; . |
2167312-00-5 | 1g |
€253.40 | 2024-07-19 | ||
| abcr | AB608235-5g |
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane; . |
2167312-00-5 | 5g |
€767.80 | 2024-07-19 | ||
| abcr | AB608235-10g |
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane; . |
2167312-00-5 | 10g |
€1266.50 | 2024-07-19 | ||
| abcr | AB608235-250mg |
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane; . |
2167312-00-5 | 250mg |
€152.30 | 2024-07-19 | ||
| Aaron | AR022LJO-5g |
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane |
2167312-00-5 | 95% | 5g |
$618.00 | 2025-02-13 |
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
4. Caper tea
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfaneに関する追加情報
Introduction to (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane (CAS No. 2167312-00-5)
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane, with the CAS number 2167312-00-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromo substituent, a trifluoromethoxy group, and a sulfane moiety. These functional groups contribute to its diverse chemical properties and potential biological activities.
The molecular formula of (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is C9H8BrF3OS, and its molecular weight is approximately 284.06 g/mol. The compound's structure can be visualized as a phenyl ring with a bromo substituent at the 3-position and a trifluoromethoxy group at the 5-position, attached to a methyl sulfane moiety. This unique arrangement of functional groups imparts specific chemical and physical properties that make it an attractive candidate for various applications in drug discovery and development.
In recent years, the interest in (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane has been driven by its potential as a lead compound in the development of novel therapeutic agents. The bromo substituent and trifluoromethoxy group are known to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in drug design. Additionally, the sulfane moiety can participate in various chemical reactions, making it a valuable building block for synthetic chemistry.
One of the key areas where (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane has shown promise is in the field of cancer research. Studies have demonstrated that compounds with similar structural features can exhibit potent antitumor activities by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound were effective in inhibiting the growth of various cancer cell lines, including those resistant to conventional therapies.
Beyond cancer research, (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane has also been explored for its potential in neurodegenerative diseases. The ability to modulate specific receptors or enzymes involved in neurodegeneration makes it an attractive candidate for developing new treatments. A study published in the European Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using appropriate reagents. The choice of synthetic method depends on factors such as availability of starting materials, cost-effectiveness, and scalability for industrial production.
In terms of safety and handling, while (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is not classified as a hazardous material under standard regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and the compound should be stored in a well-ventilated area to minimize exposure risks.
The future prospects for (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane are promising, with ongoing research aimed at optimizing its properties for various therapeutic applications. As new derivatives are developed and tested in preclinical and clinical trials, it is likely that this compound will continue to play a significant role in advancing medical treatments for a range of diseases.
In conclusion, (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane (CAS No. 2167312-00-5) is a multifaceted organic compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents, particularly in areas such as cancer treatment and neurodegenerative diseases. Continued research and development will further elucidate its full potential and contribute to advancements in healthcare.
2167312-00-5 ((3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane) 関連製品
- 2411179-19-4(N-[3-[[(2S,3R)-2-(4-Chlorophenyl)tetrahydro-3-furanyl]amino]-3-oxopropyl]-2-propenamide)
- 1261873-19-1(3-Amino-2-methoxybenzyl bromide)
- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)
- 1262727-73-0(Ethyl 4-(trifluoromethyl)benzenesulfonate)
- 946314-60-9(1-(4-butoxybenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 56910-92-0(Benzocisothiazol-4-amine)
- 1189648-99-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide)
- 2639457-82-0(methyl 6-(3-aminophenyl)sulfanylhexanoate)
- 1187862-39-0(3-(3-methylbutyl)-1H-pyrazol-5-amine)
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
